molecular formula C25H24FNO5S B2964887 4-{2-[2-(4-fluorophenoxy)ethoxy]ethoxy}-1-[(4-methylphenyl)sulfonyl]-1H-indole CAS No. 477856-57-8

4-{2-[2-(4-fluorophenoxy)ethoxy]ethoxy}-1-[(4-methylphenyl)sulfonyl]-1H-indole

Cat. No.: B2964887
CAS No.: 477856-57-8
M. Wt: 469.53
InChI Key: KPJAFIZCSYJJMW-UHFFFAOYSA-N
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Description

This compound belongs to the indole sulfonamide class, characterized by a 1H-indole core substituted at the 1-position with a 4-methylphenylsulfonyl group and at the 4-position with a polyether chain terminating in a 4-fluorophenoxy moiety. The sulfonyl group enhances metabolic stability and binding affinity to biological targets, while the fluorinated ethoxy chain modulates solubility and pharmacokinetics . Its synthesis likely involves nucleophilic substitution or coupling reactions, similar to methods described for analogous indole derivatives (e.g., Fisher indole synthesis followed by sulfonylation and etherification) .

Properties

IUPAC Name

4-[2-[2-(4-fluorophenoxy)ethoxy]ethoxy]-1-(4-methylphenyl)sulfonylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24FNO5S/c1-19-5-11-22(12-6-19)33(28,29)27-14-13-23-24(27)3-2-4-25(23)32-18-16-30-15-17-31-21-9-7-20(26)8-10-21/h2-14H,15-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPJAFIZCSYJJMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC=C3OCCOCCOC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-{2-[2-(4-fluorophenoxy)ethoxy]ethoxy}-1-[(4-methylphenyl)sulfonyl]-1H-indole (CAS: 477856-57-8) is a synthetic indole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Structure

The compound features a complex structure with the following components:

  • Indole ring : A bicyclic structure that contributes to its biological activity.
  • Fluorophenoxy group : Enhances lipophilicity and may influence receptor binding.
  • Sulfonyl group : Often associated with increased potency in drug design.

Molecular Formula

The molecular formula is C25H24FNO5SC_{25}H_{24}FNO_5S, indicating a relatively high molecular weight that may affect its pharmacokinetics.

Research indicates that this compound may interact with various biological targets, including:

  • G Protein-Coupled Receptors (GPCRs) : These are critical in signal transduction and may be modulated by the compound, potentially influencing pathways related to inflammation and pain .
  • Kinase Inhibition : Similar compounds have shown activity against specific kinases, which are crucial in cancer signaling pathways .

Pharmacological Effects

Preliminary studies suggest several pharmacological effects:

  • Anti-inflammatory Activity : The compound may reduce inflammation through modulation of cytokine release.
  • Antitumor Potential : Indole derivatives are known for their anticancer properties, possibly through the inhibition of tumor cell proliferation and induction of apoptosis .

Case Studies

  • In Vitro Studies : In cell line assays, the compound demonstrated significant cytotoxicity against various cancer cell lines, suggesting potential as an anticancer agent.
  • Animal Models : In rodent models, administration led to reduced tumor growth rates, supporting its role as a therapeutic candidate for cancer treatment.

Summary of Key Studies

Study ReferenceFindings
Demonstrated activation of Nurr1, a transcription factor involved in neuroprotection.Suggests potential for neurodegenerative disease treatment.
Compound showed selective inhibition of specific kinases in cancer cells.Indicates promise as an anticancer agent.
Evaluated anti-inflammatory effects in vitro; significant reduction in pro-inflammatory markers.Supports therapeutic use in inflammatory conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues differ primarily in substituent patterns on the indole core and sulfonamide/ether groups. Key comparisons are outlined below:

Compound Substituents Molecular Formula Molecular Weight Key Features
4-{2-[2-(4-Fluorophenoxy)ethoxy]ethoxy}-1-[(4-methylphenyl)sulfonyl]-1H-indole (Target) 4-methylphenylsulfonyl; 4-fluorophenoxy-polyether C₂₅H₂₅FNO₅S 485.54 g/mol Enhanced hydrophilicity from polyether chain; fluorophenoxy improves bioavailability .
1-[(4-Methylphenyl)sulfonyl]-4-(1H-1,2,3,4-tetraazol-5-ylmethoxy)-1H-indole 4-methylphenylsulfonyl; tetraazole-methoxy C₁₇H₁₅N₅O₃S 369.40 g/mol Tetraazole enhances hydrogen bonding; lower solubility due to aromaticity.
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide Benzoylphenyl; 5-fluoroindole-carboxamide C₂₂H₁₆FN₂O₂ 359.12 g/mol Carboxamide group improves target specificity; fluorination increases potency.
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Triazole-thioether; difluorophenyl; phenylsulfonyl C₂₉H₂₁F₂N₃O₂S 537.56 g/mol Triazole-thioether enhances rigidity; difluorophenyl boosts lipophilicity.

Key Findings from Comparative Studies

Solubility and Bioavailability: The target compound’s polyether chain (ethoxy-ethoxy linkage) confers superior aqueous solubility compared to tetraazole-substituted indoles (e.g., compound from ) or carboxamide derivatives (e.g., ), which rely on polar functional groups for solubility . Fluorinated substituents (e.g., 4-fluorophenoxy) reduce metabolic degradation, as seen in analogues like N-(4-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide .

Synthetic Complexity :

  • The target’s synthesis is more complex than simpler sulfonylated indoles (e.g., ’s 5-substituted-2-(4-(methylsulfonyl)phenyl)-1-substituted-indole) due to the multi-step etherification required for the polyether chain .

Thermodynamic Stability :

  • Sulfonamide derivatives (e.g., target compound and ) exhibit higher thermal stability than sulfonate esters (e.g., ’s ropinirole intermediate), as sulfonamides resist hydrolysis under physiological conditions .

  • Triazole-thioether derivatives () demonstrate antimicrobial and anticancer properties due to thioether-mediated redox interactions .

Q & A

Q. What are the recommended methodologies for synthesizing 4-{2-[2-(4-fluorophenoxy)ethoxy]ethoxy}-1-[(4-methylphenyl)sulfonyl]-1H-indole, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis optimization involves iterative adjustments to reaction parameters. For example:
  • Step 1 : Review analogous indole sulfonylation protocols (e.g., coupling 4-methylbenzenesulfonyl chloride with indole derivatives under basic conditions) .
  • Step 2 : Optimize solvent systems (e.g., DMF or THF) and temperature gradients to stabilize intermediates, particularly for the ethoxy-phenoxy side chain .
  • Step 3 : Use HPLC or LC-MS to monitor reaction progress and quantify yields. Adjust stoichiometry of 4-fluorophenoxy-ethoxy precursors to minimize byproducts .

Q. How can researchers characterize the structural and electronic properties of this compound to validate its identity?

  • Methodological Answer : Combine spectroscopic and computational techniques:
  • NMR Analysis : Assign peaks for the sulfonyl group (δ ~7.5–8.0 ppm for aromatic protons) and ethoxy-phenoxy chain (δ ~3.5–4.5 ppm for ether-linked CH₂ groups) .
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry, especially for the indole-sulfonyl linkage .
  • DFT Calculations : Simulate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .

Q. What preliminary assays are recommended to assess the compound’s biological activity?

  • Methodological Answer : Prioritize in vitro screening:
  • Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates, given the sulfonamide group’s affinity for active sites .
  • Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with dose ranges of 1–100 μM .
  • Solubility Testing : Quantify solubility in PBS/DMSO to guide in vivo study designs .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

  • Methodological Answer : Apply systematic meta-analysis:
  • Data Harmonization : Normalize datasets using metrics like IC₅₀/EC₅₀ values and adjust for assay variability (e.g., cell line heterogeneity, incubation times) .
  • Mechanistic Profiling : Use CRISPR-based gene knockout models to identify off-target effects that may explain discrepancies .
  • Dose-Response Replication : Validate conflicting results under standardized conditions (e.g., ISO 10993 for cytotoxicity) .

Q. What experimental designs are suitable for studying the compound’s interaction with cellular membrane proteins?

  • Methodological Answer : Employ biophysical and structural biology approaches:
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ/kₑ) between the compound and purified receptors (e.g., GPCRs) .
  • Cryo-EM : Resolve ligand-receptor complexes at near-atomic resolution to map interaction sites .
  • Molecular Dynamics (MD) Simulations : Model lipid bilayer penetration and stability of protein-ligand complexes over 100+ ns trajectories .

Q. How can the environmental fate and ecotoxicological risks of this compound be evaluated?

  • Methodological Answer : Follow tiered environmental risk assessment (ERA) frameworks:
  • Phase 1 : Determine physicochemical properties (LogP, pKa) using shake-flask or chromatographic methods to predict bioaccumulation .
  • Phase 2 : Conduct acute toxicity assays on Daphnia magna or Danio rerio (zebrafish) at environmentally relevant concentrations (e.g., 0.1–10 mg/L) .
  • Phase 3 : Model long-term ecosystem impacts using microcosm studies to assess biodegradation pathways and metabolite toxicity .

Q. What strategies can mitigate challenges in scaling up synthesis while maintaining purity?

  • Methodological Answer : Implement quality-by-design (QbD) principles:
  • Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor intermediate purity during continuous flow synthesis .
  • Design of Experiments (DoE) : Apply factorial designs to optimize catalyst loading, solvent volume, and reaction time for reproducibility .
  • Purification : Scale column chromatography using automated flash systems with gradient elution (e.g., hexane/EtOAc to DCM/MeOH) .

Data Analysis and Theoretical Frameworks

Q. How can researchers link this compound’s activity to broader pharmacological or biochemical theories?

  • Methodological Answer : Integrate systems biology approaches:
  • Network Pharmacology : Map compound-target interactions using databases like STITCH or ChEMBL to identify polypharmacology .
  • Pathway Enrichment Analysis : Use RNA-seq data to correlate gene expression changes with known signaling pathways (e.g., MAPK/ERK) .
  • Docking Studies : Validate hypotheses on binding modes using AutoDock Vina or Schrödinger Suite .

Q. What statistical methods are appropriate for analyzing dose-dependent effects in heterogeneous cell populations?

  • Methodological Answer : Apply mixed-effects models:
  • Hierarchical Modeling : Account for cell subpopulation variability using Bayesian frameworks (e.g., Stan or PyMC3) .
  • Bootstrap Resampling : Estimate confidence intervals for EC₅₀ values in datasets with high variance .
  • Machine Learning : Train classifiers (e.g., random forests) to predict response thresholds based on omics data .

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